![molecular formula C18H17F2N3O2S2 B2475145 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide CAS No. 1326899-21-1](/img/structure/B2475145.png)
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a synthetic compound known for its diverse applications in scientific research. This compound contains thieno[3,2-d]pyrimidin structure, making it of interest due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
To synthesize this compound, one common method involves the cyclization of suitable thieno and pyrimidine derivatives. The synthesis typically begins with the preparation of the thieno[3,2-d]pyrimidin nucleus, followed by the introduction of the butan-2-yl and sulfanyl groups. This process often involves multi-step reactions such as condensation, cyclization, and substitution under controlled temperature and pressure conditions.
Industrial Production Methods:
On an industrial scale, the synthesis might be streamlined through optimizing reaction conditions, utilizing high-throughput screening of catalysts, and scaling up reaction volumes. The exact conditions and methods vary based on efficiency, yield optimization, and cost-effectiveness considerations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound may undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives under suitable oxidizing agents like hydrogen peroxide.
Reduction: : It can be reduced to yield various alcohols or amines depending on the reaction conditions and reducing agents employed, like sodium borohydride.
Substitution: : Halogenation and nitration reactions can occur, especially in aromatic rings within the molecule, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Bromine, chlorine, nitric acid under acidic or basic conditions.
Major Products:
Major products from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives on the aromatic ring.
Scientific Research Applications
This compound finds extensive applications in various fields due to its unique structure:
Chemistry: : Used as an intermediate in synthetic organic chemistry for developing new materials and catalysts.
Biology: : Serves as a molecular probe or ligand in studying biological systems, particularly in enzyme inhibition and receptor binding studies.
Industry: : Used in the development of specialty chemicals and materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidin scaffold enables it to fit into active sites, potentially inhibiting enzyme activity or altering receptor function. The difluorophenyl group enhances binding affinity and specificity, while the sulfanyl and acetamide groups may influence solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
Compared to other thieno[3,2-d]pyrimidin derivatives, this compound stands out due to its unique combination of functional groups:
Similar Compounds: : Examples include 2-{[3-(methyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-acetamide, 2-{[3-(ethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(phenyl)acetamide.
Uniqueness: : The presence of both difluorophenyl and butan-2-yl groups confers enhanced binding affinity and specificity, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S2/c1-3-10(2)23-17(25)16-14(6-7-26-16)22-18(23)27-9-15(24)21-13-5-4-11(19)8-12(13)20/h4-8,10H,3,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCLJFCKDJWNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2475065.png)
![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2475068.png)
![N-[(4-Methoxyphenyl)methyl]-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2475069.png)
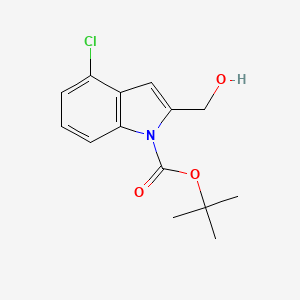
![Benzo[d][1,3]dioxol-5-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475073.png)
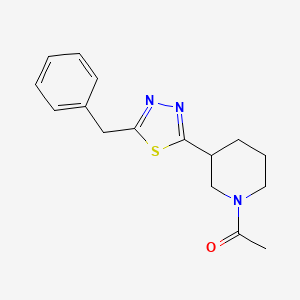
![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2475076.png)
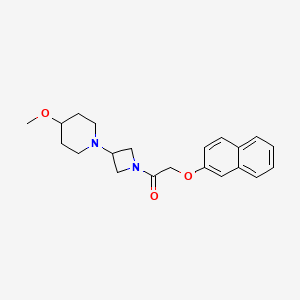
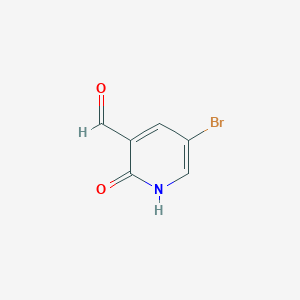

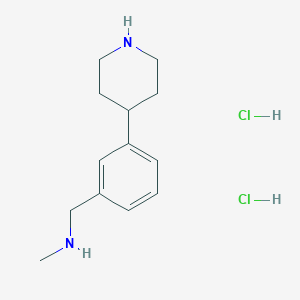

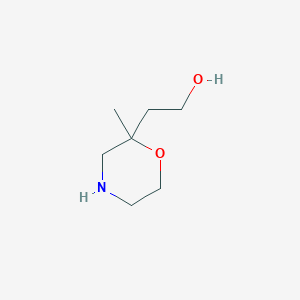
![N-[(2S,3R)-2-Tert-butyl-6-oxopiperidin-3-yl]-2-chloropropanamide](/img/structure/B2475085.png)
